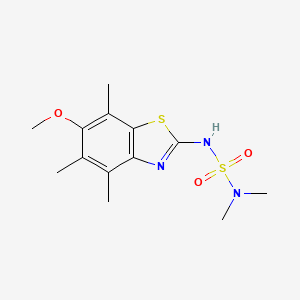
2-(Dimethylsulfamoylamino)-6-methoxy-4,5,7-trimethyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide is a chemical compound with the molecular formula C13H19N3O3S2 and a molecular weight of 329.44 g/mol . This compound is characterized by its benzothiazole core, which is substituted with methoxy and trimethyl groups, and a dimethylsulfuric diamide moiety.
Vorbereitungsmethoden
The synthesis of N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Substitution Reactions: The methoxy and trimethyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Dimethylsulfuric Diamide Moiety: This step involves the reaction of the benzothiazole derivative with dimethylsulfamide under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide can be compared with other benzothiazole derivatives, such as:
6-Methoxy-2-benzothiazolamine: Similar structure but lacks the dimethylsulfuric diamide moiety.
4,5,7-Trimethyl-2-benzothiazolamine: Similar structure but lacks the methoxy group.
2-Benzothiazolyl-N,N-dimethylsulfamide: Similar structure but lacks the methoxy and trimethyl groups.
The uniqueness of N’-(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylsulfuric diamide lies in its specific substitution pattern and the presence of the dimethylsulfuric diamide moiety, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
120165-57-3 |
|---|---|
Molekularformel |
C13H19N3O3S2 |
Molekulargewicht |
329.433 |
IUPAC-Name |
2-(dimethylsulfamoylamino)-6-methoxy-4,5,7-trimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H19N3O3S2/c1-7-8(2)11(19-6)9(3)12-10(7)14-13(20-12)15-21(17,18)16(4)5/h1-6H3,(H,14,15) |
InChI-Schlüssel |
GCJGEPUZJKACOK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)N(C)C)C)OC)C |
Synonyme |
Sulfamide, N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















